N-[2-(benzylsulfanyl)ethyl]-4-chlorobenzenesulfonamide
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Description
N-[2-(benzylsulfanyl)ethyl]-4-chlorobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzylsulfanyl group attached to an ethyl chain, which is further connected to a 4-chlorobenzenesulfonamide moiety. The presence of both sulfur and chlorine atoms in its structure suggests potential reactivity and utility in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(benzylsulfanyl)ethyl
Properties
IUPAC Name |
N-(2-benzylsulfanylethyl)-4-chlorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S2/c16-14-6-8-15(9-7-14)21(18,19)17-10-11-20-12-13-4-2-1-3-5-13/h1-9,17H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLNUPDGWTCRALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCNS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40367563 |
Source
|
Record name | STK097252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6247-92-3 |
Source
|
Record name | STK097252 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40367563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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